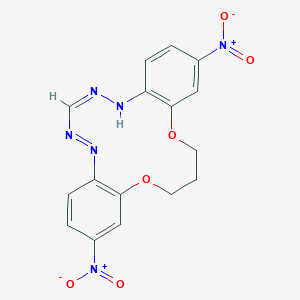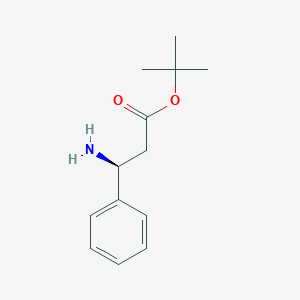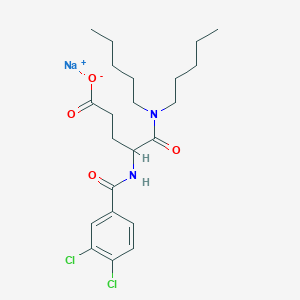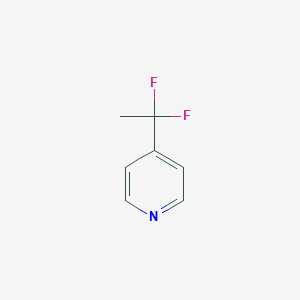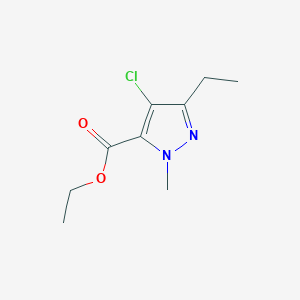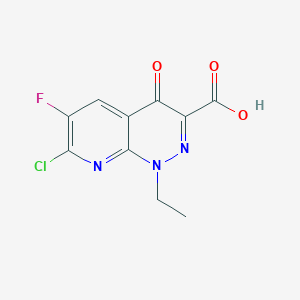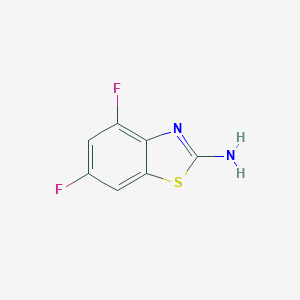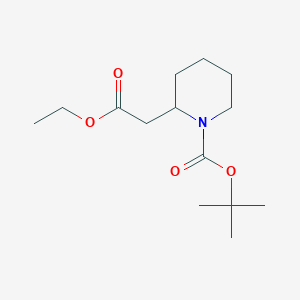
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and analgesic effects. Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions. However, one of the limitations of using Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-'. One direction is the further investigation of its anticancer properties and the development of new anticancer drugs based on its structure. Additionally, further studies are needed to determine its safety and efficacy in humans. Another direction is the exploration of its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its mechanism of action and its potential use in the treatment of inflammatory conditions. Finally, the study of Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' as an antifungal and antibacterial agent is another potential future direction. Further studies are needed to determine its efficacy against various fungal and bacterial strains.
Méthodes De Synthèse
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' can be synthesized using various methods. One of the most common methods is the reaction of 4-chloroaniline with 2-(phenoxymethyl)-3(4H)-quinazolinone in the presence of thiourea and copper (II) sulfate pentahydrate. The reaction yields Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' as a white crystalline solid.
Applications De Recherche Scientifique
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' has several potential applications in scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent. Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-' has also been found to have antifungal and antibacterial properties.
Propriétés
Numéro CAS |
118526-00-4 |
|---|---|
Nom du produit |
Thiourea, N-(4-chlorophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- |
Formule moléculaire |
C28H21ClN4O2S |
Poids moléculaire |
513 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C28H21ClN4O2S/c29-19-10-12-20(13-11-19)30-28(36)31-21-14-16-22(17-15-21)33-26(18-35-23-6-2-1-3-7-23)32-25-9-5-4-8-24(25)27(33)34/h1-17H,18H2,(H2,30,31,36) |
Clé InChI |
AOZLUQVQJMSRIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
Autres numéros CAS |
118526-00-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
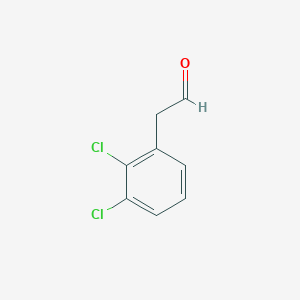
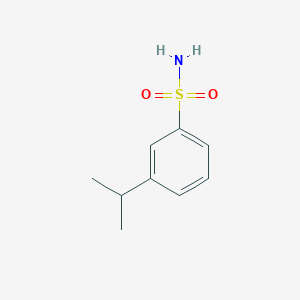
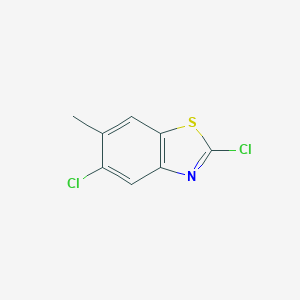
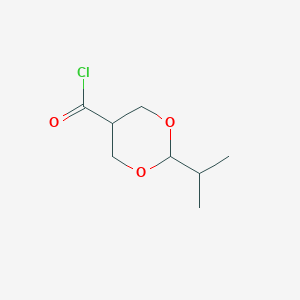
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
